N-(4-nitrobenzyl)acetamide
Overview
Description
N-(4-nitrobenzyl)acetamide is an organic compound with the molecular formula C8H8N2O3 and a molecular weight of 180.1607 g/mol . It is also known by other names such as Acetanilide, 4’-nitro-; p-Acetamidonitrobenzene; p-Nitroacetanilide; and N-Acetyl-p-nitroaniline . This compound is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to an acetamide group.
Mechanism of Action
Target of Action
N-(4-nitrobenzyl)acetamide, also known as N-((4-Nitrophenyl)methyl)acetamide, is a synthetic compound It’s known that similar compounds can interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can undergo various chemical reactions, such as free radical reactions . In these reactions, the compound can lose a hydrogen atom, forming a radical that can further react with other molecules .
Biochemical Pathways
Similar compounds have been used as intermediaries in various biochemical processes . For instance, p-Nitrobenzyl mesylate, a related compound, has been used as an alkylation reagent for the identification of direct kinase substrates .
Pharmacokinetics
The compound’s molecular weight (19419 g/mol) and structure suggest that it may have certain bioavailability characteristics .
Result of Action
Similar compounds have been known to participate in various chemical reactions, leading to the formation of new compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include temperature, pH, and the presence of other molecules. For instance, the compound’s reactions can be carried out in different solvents, which can influence the reaction rate and product yield .
Biochemical Analysis
Biochemical Properties
N-((4-Nitrophenyl)methyl)acetamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction between N-((4-Nitrophenyl)methyl)acetamide and these enzymes can lead to either inhibition or activation of the enzyme’s activity, depending on the specific enzyme and the context of the reaction .
Cellular Effects
N-((4-Nitrophenyl)methyl)acetamide has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival . Additionally, N-((4-Nitrophenyl)methyl)acetamide can alter cellular metabolism by affecting the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of N-((4-Nitrophenyl)methyl)acetamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, N-((4-Nitrophenyl)methyl)acetamide binds to specific sites on enzymes, altering their conformation and activity. This binding can either inhibit or activate the enzyme, depending on the nature of the interaction . Furthermore, N-((4-Nitrophenyl)methyl)acetamide can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-((4-Nitrophenyl)methyl)acetamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-((4-Nitrophenyl)methyl)acetamide is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to N-((4-Nitrophenyl)methyl)acetamide can lead to cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of N-((4-Nitrophenyl)methyl)acetamide vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, N-((4-Nitrophenyl)methyl)acetamide can exhibit toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .
Metabolic Pathways
N-((4-Nitrophenyl)methyl)acetamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can undergo various metabolic transformations, including oxidation, reduction, and conjugation reactions . These metabolic processes can lead to the formation of active or inactive metabolites, which can further influence the biological effects of N-((4-Nitrophenyl)methyl)acetamide .
Transport and Distribution
Within cells and tissues, N-((4-Nitrophenyl)methyl)acetamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The localization and accumulation of N-((4-Nitrophenyl)methyl)acetamide can affect its activity and function, as well as its overall bioavailability .
Subcellular Localization
The subcellular localization of N-((4-Nitrophenyl)methyl)acetamide is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, N-((4-Nitrophenyl)methyl)acetamide may localize to the mitochondria, where it can influence mitochondrial function and energy production .
Preparation Methods
The synthesis of N-(4-nitrobenzyl)acetamide can be achieved through various methods. One common method involves the reaction of p-nitroaniline with acetic anhydride in the presence of a base such as sodium acetate . The reaction is typically carried out at room temperature, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(4-nitrobenzyl)acetamide undergoes several types of chemical reactions, including:
Scientific Research Applications
N-(4-nitrobenzyl)acetamide has various applications in scientific research, including:
Comparison with Similar Compounds
N-(4-nitrobenzyl)acetamide can be compared with other similar compounds such as:
N-(4-Methoxyphenyl)-N-methylacetamide: This compound has a methoxy group instead of a nitro group, which affects its chemical reactivity and biological activity.
N-(4-Methyl-2-nitrophenyl)acetamide: This compound has a methyl group in addition to the nitro group, which can influence its physical and chemical properties.
This compound is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[(4-nitrophenyl)methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-7(12)10-6-8-2-4-9(5-3-8)11(13)14/h2-5H,6H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQPYUAJBGXGCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204774 | |
Record name | N-((4-Nitrophenyl)methyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56222-10-7 | |
Record name | NSC 216075 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056222107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 56222-10-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216075 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-((4-Nitrophenyl)methyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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